![molecular formula C13H14O4 B13390794 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
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Overview
Description
Goniodiol is a bioactive styryllactone compound known for its potent cytotoxic properties. It is derived from the Goniothalamus genus, which belongs to the Annonaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Goniodiol can be synthesized through various methods. One notable approach involves starting from cinnamyl alcohol, followed by Sharpless asymmetric epoxidation and cyclization of an acrylate derivative using ring-closing metathesis . Another method includes the use of yeast-reduction products to synthesize all stereoisomers of goniodiol . The key steps in these synthetic routes often involve stereoselective conversions and the use of specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods for goniodiol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of ring-closing metathesis and stereoselective synthesis are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Goniodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the Sharpless asymmetric epoxidation, which is essential for introducing the epoxide group in the synthesis process . Additionally, ring-closing metathesis is employed to form the lactone ring structure .
Common Reagents and Conditions: Common reagents used in the synthesis of goniodiol include cinnamyl alcohol, acrylate derivatives, and specific catalysts for asymmetric epoxidation and metathesis reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and ethanol .
Major Products Formed: The major products formed from these reactions are the various stereoisomers of goniodiol, including (+)-goniodiol and 6-epi-goniodiol . These stereoisomers exhibit different biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
The compound (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-Phenylethyl]-5,6-Dihydro-2H-Pyran-2-One, also known as Goniodiol, has the molecular formula C13H14O4 and a molecular weight of 234.25 . Goniodiol is classified as a specialty chemical .
Anticancer Research
Pyrazole, pyrimidine, and related derivatives have been investigated for anticancer effects . Several studies highlight the potential of pyrazole-based compounds as CDK2 inhibitors .
- Pyrazole Derivatives: Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities. One derivative, St.1, showed the highest activity against MCF-7 and K-562 cancer lines with potent inhibitory activity against CDK2/cyclin E. Cytotoxicity studies indicated that all compounds were non-toxic to normal cells .
- Pyrazolo-pyridines: Basma et al. synthesized a series of pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines. Compound St.4 exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin. St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines. Both compounds induced cell cycle arrest and apoptosis and showed inhibitory activity against CDK2 and CDK9 .
- Pyrazolo-pyrimidine-amine: Fanta et al. designed a series of pyrazol-pyrimidine-amine as potential anticancer agents targeting CDK2. Among the investigated derivatives, St.8 showed the best activities against various cancer cell lines and potent activities on CDK2. This compound arrests the cell cycle at S and G2/M phases and induces apoptosis .
- Pyrazole Carboxamides: Cheng et al. synthesized a series of pyrazole carboxamides as CDK2 inhibitors and histone deacetylase (HDAC) inhibitors. Derivatives St.9 and St.10 exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis .
- Pyrazole-triaryl Derivatives: Shaker et al. designed, synthesized, and investigated a series of pyrazole-triaryl derivatives as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes. Compound St.11 was the most active and induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle. It also reduced the levels of anti-apoptotic Bcl-2 expression and increased the levels of pro-apoptotic Bax expression .
- Pyrido-pyrimidines: Abbas et al. developed a series of pyrido-pyrimidines as CDK4/6 inhibitors. Compounds St.26 and St.27 showed significant activities against a panel of cancer cell lines and CDK6 enzymes and induced apoptosis in PC-3 and MCF-7 cells .
Compound | Activity | Target | Cell Lines |
---|---|---|---|
St.1 | Highest activity against MCF-7 and K-562 cancer lines | CDK2/cyclin E | MCF-7, K-562 |
St.4 | Highest anticancer activity against HeLa cells, comparable to doxorubicin | CDK2, CDK9 | Hela |
St.5 | Significant cytotoxicity | CDK2, CDK9 | MCF-7, HCT116 |
St.8 | Best activities against various cancer cell lines | CDK2 | Various cancer cell lines |
St.9/St.10 | Potent antiproliferative effects against five solid cancer cell lines, excellent inhibitory activities against HDAC2 | HDAC2 | A375, HCT116, H460, HeLa |
St.11 | Induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle | CDK2, COX-2 | HepG2 |
St.26/St.27 | Significant activities against a panel of cancer cell lines and CDK6 enzymes | CDK4/6 | PC-3, MCF-7 |
Mechanism of Action
The mechanism of action of goniodiol involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . The molecular targets of goniodiol include various proteins involved in cell survival and proliferation, making it an effective cytotoxic agent .
Comparison with Similar Compounds
Goniodiol is part of a broader class of styryllactones, which includes compounds like goniothalesdiol A and goniothalesacetate . These compounds share similar structural features but differ in their biological activities and potency. Goniodiol stands out due to its high cytotoxicity and selective activity against specific cancer cell lines . Other similar compounds include leiocarpin C and liriodenine, which also exhibit cytotoxic properties but with varying degrees of effectiveness .
Conclusion
Goniodiol is a fascinating compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties and versatile applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and explore novel chemical reactions.
Biological Activity
The compound 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- , commonly known as Goniodiol , has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of Goniodiol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄O₄
- Molecular Weight : 234.25 g/mol
- CAS Number : 96422-52-5
Antioxidant Activity
Goniodiol exhibits significant antioxidant properties. Studies have demonstrated that it can effectively scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
Antimicrobial Activity
Research indicates that Goniodiol possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Efficacy of Goniodiol
Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacteria | E. coli | 50 μg/mL |
S. aureus | 30 μg/mL | |
Fungi | C. albicans | 40 μg/mL |
A. niger | 60 μg/mL |
Anti-inflammatory Effects
Goniodiol has been shown to modulate inflammatory responses in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are crucial in the inflammatory process. This property suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of Goniodiol on various cancer cell lines. It has demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxic Effects of Goniodiol on Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
The mechanisms underlying the biological activities of Goniodiol are multifaceted:
- Antioxidant Mechanism : Goniodiol enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.
- Anti-inflammatory Mechanism : Goniodiol inhibits the secretion of cytokines such as TNF-alpha and IL-6 through the suppression of NF-kB.
- Anticancer Mechanism : It induces apoptosis in cancer cells via mitochondrial pathway activation and caspase cascade.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at MDPI demonstrated that Goniodiol significantly inhibited the growth of several pathogenic fungi, with an EC₅₀ value estimated at 43 μg/mL against P. litchii.
- Anti-inflammatory Research : In a recent investigation published in Phytotherapy Research, Goniodiol was shown to reduce inflammation markers in a murine model of arthritis, suggesting its potential therapeutic application in managing inflammatory diseases.
Properties
IUPAC Name |
2-(1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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